molecular formula C19H33N3O3S B3870471 1-[[3-Butyl-2-(cyclobutylmethylsulfonyl)imidazol-4-yl]methyl]-4-methoxypiperidine

1-[[3-Butyl-2-(cyclobutylmethylsulfonyl)imidazol-4-yl]methyl]-4-methoxypiperidine

Cat. No.: B3870471
M. Wt: 383.6 g/mol
InChI Key: JQLMBVBZYMFMEG-UHFFFAOYSA-N
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Description

1-[[3-Butyl-2-(cyclobutylmethylsulfonyl)imidazol-4-yl]methyl]-4-methoxypiperidine is a complex organic compound featuring an imidazole ring, a piperidine ring, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[[3-Butyl-2-(cyclobutylmethylsulfonyl)imidazol-4-yl]methyl]-4-methoxypiperidine typically involves multiple steps, starting with the preparation of the imidazole ring. One common method involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . The piperidine ring can be introduced through a Mannich reaction, using a Cu(II) catalyst .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-[[3-Butyl-2-(cyclobutylmethylsulfonyl)imidazol-4-yl]methyl]-4-methoxypiperidine can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while reduction can yield various reduced imidazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[[3-Butyl-2-(cyclobutylmethylsulfonyl)imidazol-4-yl]methyl]-4-methoxypiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways . Additionally, the compound’s unique structure allows it to interact with multiple targets, making it a versatile tool in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    Clemizole: An antihistaminic agent with a similar imidazole structure.

    Omeprazole: An antiulcer drug featuring an imidazole ring.

    Metronidazole: An antimicrobial agent with a nitroimidazole moiety.

Uniqueness

1-[[3-Butyl-2-(cyclobutylmethylsulfonyl)imidazol-4-yl]methyl]-4-methoxypiperidine is unique due to its combination of an imidazole ring with a piperidine ring and various substituents, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

1-[[3-butyl-2-(cyclobutylmethylsulfonyl)imidazol-4-yl]methyl]-4-methoxypiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H33N3O3S/c1-3-4-10-22-17(14-21-11-8-18(25-2)9-12-21)13-20-19(22)26(23,24)15-16-6-5-7-16/h13,16,18H,3-12,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQLMBVBZYMFMEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=CN=C1S(=O)(=O)CC2CCC2)CN3CCC(CC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H33N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[[3-Butyl-2-(cyclobutylmethylsulfonyl)imidazol-4-yl]methyl]-4-methoxypiperidine
Reactant of Route 2
1-[[3-Butyl-2-(cyclobutylmethylsulfonyl)imidazol-4-yl]methyl]-4-methoxypiperidine
Reactant of Route 3
1-[[3-Butyl-2-(cyclobutylmethylsulfonyl)imidazol-4-yl]methyl]-4-methoxypiperidine
Reactant of Route 4
1-[[3-Butyl-2-(cyclobutylmethylsulfonyl)imidazol-4-yl]methyl]-4-methoxypiperidine
Reactant of Route 5
1-[[3-Butyl-2-(cyclobutylmethylsulfonyl)imidazol-4-yl]methyl]-4-methoxypiperidine
Reactant of Route 6
1-[[3-Butyl-2-(cyclobutylmethylsulfonyl)imidazol-4-yl]methyl]-4-methoxypiperidine

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